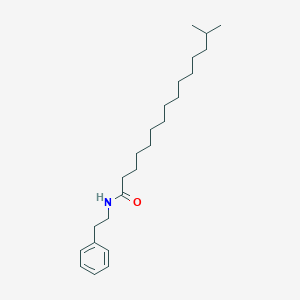![molecular formula C24H24N4O B14191325 2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole CAS No. 919088-48-5](/img/structure/B14191325.png)
2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a phenyl group linked to a phenoxy group, further connected to a methylpiperazine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This involves the reaction of 4-methylpiperazine with a suitable phenol derivative under basic conditions to form the phenoxy compound.
Coupling with Benzimidazole: The phenoxy intermediate is then coupled with a benzimidazole derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or phenyl rings are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines, particularly leukemia cells.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication in infected cells.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[3-(4-Bromophenyl)piperazin-1-yl]phenoxy}phenyl-1H-benzimidazole: A similar compound with a bromine substituent on the phenyl ring.
2-{4-[3-(4-Chlorophenyl)piperazin-1-yl]phenoxy}phenyl-1H-benzimidazole: A similar compound with a chlorine substituent on the phenyl ring.
2-{4-[3-(4-Methoxyphenyl)piperazin-1-yl]phenoxy}phenyl-1H-benzimidazole: A similar compound with a methoxy substituent on the phenyl ring.
Uniqueness
2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole is unique due to the presence of the methylpiperazine moiety, which imparts specific biological activities and pharmacokinetic properties. The compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable candidate for further research and development.
Propiedades
Número CAS |
919088-48-5 |
|---|---|
Fórmula molecular |
C24H24N4O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[4-[3-(4-methylpiperazin-1-yl)phenoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H24N4O/c1-27-13-15-28(16-14-27)19-5-4-6-21(17-19)29-20-11-9-18(10-12-20)24-25-22-7-2-3-8-23(22)26-24/h2-12,17H,13-16H2,1H3,(H,25,26) |
Clave InChI |
MGDZDTMYXISCRO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=CC=C2)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
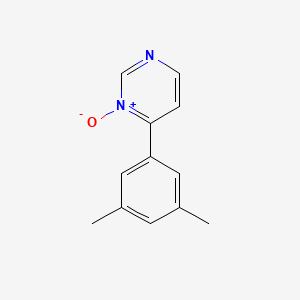
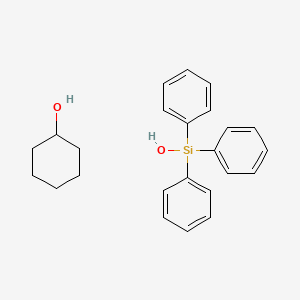

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

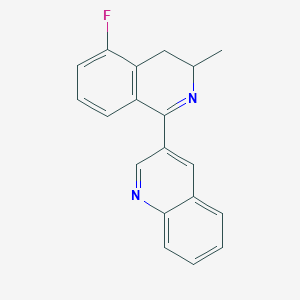
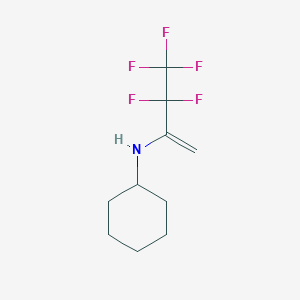
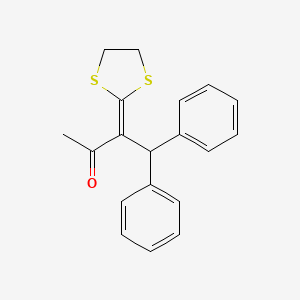
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
